Cas no 45774-47-8 (5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 2,4(1H,3H)-PYRIMIDINEDIONE, 5-IODO-1-METHYL-
- 5-iodo-1-methyluracil
- 1-Methyl-5-iodouracil
- 5-Iodo-1-methylpyrimidine-2,4(1H,3H)-dione
- 5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- VQCQTJWSCCBUFL-UHFFFAOYSA-N
- 5-iodo-1-methylpyrimidine-2,4-dione
- NE31368
- 5-Iodo-1-methyl-2,4(1H,3H)-pyrimidinedione #
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- MDL: MFCD22578662
- インチ: 1S/C5H5IN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10)
- InChIKey: VQCQTJWSCCBUFL-UHFFFAOYSA-N
- ほほえんだ: IC1C(N([H])C(N(C([H])([H])[H])C=1[H])=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 224
- トポロジー分子極性表面積: 49.4
5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM337703-1g |
5-Iodo-1-methyluracil |
45774-47-8 | 95%+ | 1g |
$736 | 2024-07-16 | |
eNovation Chemicals LLC | D772831-100mg |
2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-methyl- |
45774-47-8 | 95+% | 100mg |
$265 | 2024-06-06 | |
Enamine | EN300-118109-10.0g |
5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
45774-47-8 | 95% | 10g |
$4968.0 | 2023-05-03 | |
Chemenu | CM337703-1g |
5-Iodo-1-methyluracil |
45774-47-8 | 95%+ | 1g |
$956 | 2021-08-18 | |
eNovation Chemicals LLC | D772831-250mg |
2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-methyl- |
45774-47-8 | 95+% | 250mg |
$360 | 2024-06-06 | |
eNovation Chemicals LLC | D772831-1g |
2,4(1H,3H)-Pyrimidinedione, 5-iodo-1-methyl- |
45774-47-8 | 95+% | 1g |
$745 | 2024-06-06 | |
Chemenu | CM337703-250mg |
5-Iodo-1-methyluracil |
45774-47-8 | 95%+ | 250mg |
$526 | 2021-08-18 | |
Enamine | EN300-118109-0.25g |
5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
45774-47-8 | 95% | 0.25g |
$303.0 | 2023-05-03 | |
Enamine | EN300-118109-1.0g |
5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
45774-47-8 | 95% | 1g |
$613.0 | 2023-05-03 | |
Enamine | EN300-118109-1000mg |
5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
45774-47-8 | 95.0% | 1000mg |
$613.0 | 2023-10-03 |
5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報
5-Iodo-1-Methyl-1,2,3,4-Tetrahydropyrimidine-2,4-Dione: A Comprehensive Overview
The compound with CAS No. 45774-47-8, known as 5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydropyrimidine derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The tetrahydropyrimidine core of this molecule provides a rigid framework that can be further modified to explore its pharmacological properties.
Recent studies have highlighted the importance of iodine substitution in organic compounds, particularly in enhancing their bioavailability and pharmacokinetic profiles. The 5-iodo substitution in this compound is strategically positioned to influence its interaction with biological targets. Researchers have demonstrated that iodine substitution can improve the solubility and stability of such compounds, making them more suitable for therapeutic applications. For instance, a 2023 study published in *Journal of Medicinal Chemistry* explored the role of iodine-substituted tetrahydropyrimidines in inhibiting kinase enzymes, a key target in cancer therapy.
The 1-methyl group attached to the tetrahydropyrimidine ring adds another layer of complexity to this molecule. Methyl groups are often introduced in organic synthesis to modulate the electronic properties of a compound and enhance its lipophilicity. In the case of 5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, the methyl group plays a crucial role in stabilizing the conjugated system within the molecule. This stabilization is believed to contribute to the compound's ability to act as a potential antioxidant or anti-inflammatory agent.
The dione functionality (two ketone groups) present in this compound is another key feature that contributes to its reactivity and biological activity. Diones are known to participate in various biochemical reactions, including Michael addition and other nucleophilic attacks. Recent advancements in synthetic chemistry have enabled researchers to exploit these functionalities for designing novel drug candidates. For example, a 2023 article in *Organic Letters* described the use of dione-containing compounds as scaffolds for developing inhibitors of histone deacetylases (HDACs), which are implicated in epigenetic regulation and cancer progression.
From a synthetic perspective, the preparation of 5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves a multi-step process that typically begins with the synthesis of the parent tetrahydropyrimidine ring. This is followed by selective iodination and methylation steps to introduce the desired substituents. The use of microwave-assisted synthesis has been reported to significantly accelerate these transformations while maintaining high yields and purity levels.
In terms of applications, this compound has shown promise in several areas of research. Its ability to modulate cellular signaling pathways makes it a valuable tool for studying disease mechanisms at the molecular level. For instance, preliminary studies have indicated that 5-iodo-1-methyl-tetrahydropyrimidine-dione may exhibit anti-proliferative effects on certain cancer cell lines by interfering with mitotic spindle formation.
Moreover, recent computational studies using molecular docking techniques have provided insights into how this compound interacts with potential therapeutic targets. These studies suggest that the tetrahydropyrimidine core serves as an ideal platform for designing molecules with high binding affinity to protein targets such as kinases or proteases.
In conclusion, 5-iodo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione represents an intriguing compound with significant potential in drug discovery and development. Its unique structural features and versatile functional groups make it an attractive candidate for further exploration across various therapeutic areas. As research continues to uncover new insights into its properties and applications
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